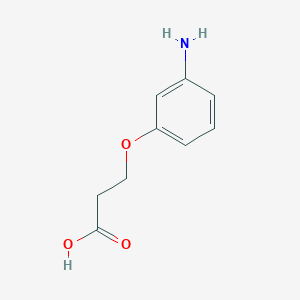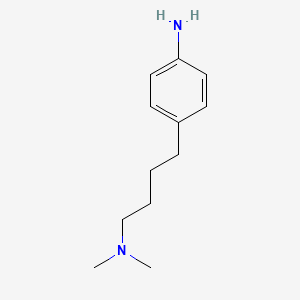
4-(4-(Dimethylamino)butyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Dimethylamino)butyl)aniline is an organic compound with the molecular formula C12H20N2. It consists of a benzene ring substituted with a dimethylamino group and a butyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)butyl)aniline typically involves the reaction of 4-nitroaniline with 4-(dimethylamino)butyl chloride under basic conditions. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reduction step is often carried out in high-pressure reactors to maximize yield and minimize reaction time .
化学反应分析
Types of Reactions
4-(4-(Dimethylamino)butyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
4-(4-(Dimethylamino)butyl)aniline has several scientific research applications:
作用机制
The mechanism of action of 4-(4-(Dimethylamino)butyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various nucleophilic substitution reactions. It can also interact with biological macromolecules, potentially affecting their function and activity .
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)butyric acid
Uniqueness
4-(4-(Dimethylamino)butyl)aniline is unique due to its specific structural features, including the presence of both a dimethylamino group and a butyl chain attached to the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
4-[4-(dimethylamino)butyl]aniline |
InChI |
InChI=1S/C12H20N2/c1-14(2)10-4-3-5-11-6-8-12(13)9-7-11/h6-9H,3-5,10,13H2,1-2H3 |
InChI 键 |
UVGGCNJUDGIJND-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


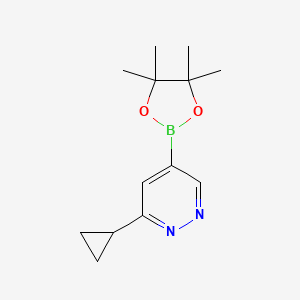
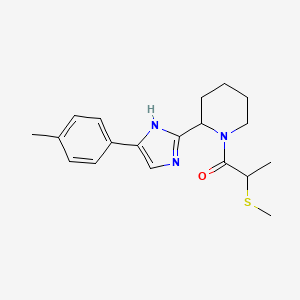
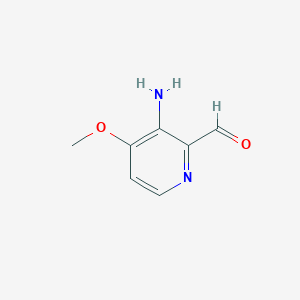

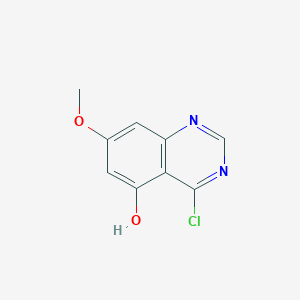
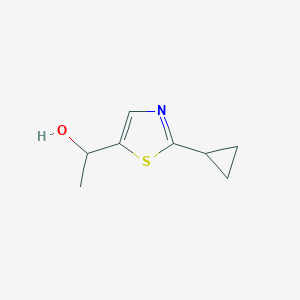
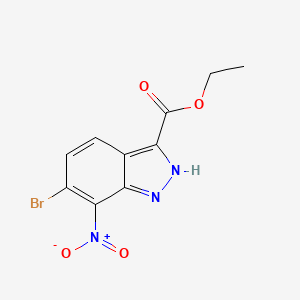
![2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)
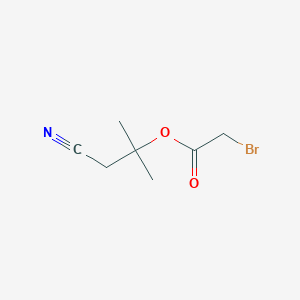
amine](/img/structure/B12965911.png)

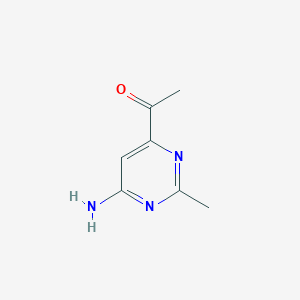
![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)
